Gd-Dotrp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) is a gadolinium-based compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium 1,5,9-triazacyclododecane-N,N’,N’‘-tris(methylenephosphonic acid) typically involves the reaction of gadolinium salts with 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH adjustment to facilitate the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity gadolinium salts and 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid). The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gadolinium complexes, while reduction can produce reduced gadolinium species.
Scientific Research Applications
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in biological studies as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures in MRI scans.
Industry: Applied in the manufacturing of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) exerts its effects involves its interaction with molecular targets and pathways. In MRI applications, the compound enhances the contrast of images by altering the relaxation times of nearby water protons, thereby improving the visibility of tissues and structures.
Comparison with Similar Compounds
Similar Compounds
- Gadolinium 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetraacetic acid
- Gadolinium 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetramethylenephosphonic acid
- Gadolinium 1,4,7-triazacyclononane-N,N’,N’'-triacetic acid
Uniqueness
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) is unique due to its specific chemical structure, which provides distinct stability and reactivity compared to other gadolinium-based compounds. Its tris(methylenephosphonic acid) groups offer enhanced binding affinity and stability, making it particularly suitable for applications in MRI and other scientific research fields.
Properties
CAS No. |
120691-20-5 |
---|---|
Molecular Formula |
C12H24GdN3O9P3-3 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
[5,9-bis(phosphonatomethyl)-1,5,9-triazacyclododec-1-yl]methyl-dioxido-oxo-λ5-phosphane;gadolinium(3+) |
InChI |
InChI=1S/C12H30N3O9P3.Gd/c16-25(17,18)10-13-4-1-5-14(11-26(19,20)21)7-3-9-15(8-2-6-13)12-27(22,23)24;/h1-12H2,(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+3/p-6 |
InChI Key |
OVDYASUCQCSQGE-UHFFFAOYSA-H |
SMILES |
C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
Canonical SMILES |
C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
120691-20-5 | |
Synonyms |
gadolinium 1,5,9-triazacyclododecane-N,N',N''-tris(methylenephosphonic acid) Gd-DOTRP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.